
3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE
Overview
Description
3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE is a complex organic compound that features both piperidine and thiophene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE typically involves multi-step organic reactions. One common method includes:
Formation of Piperidine-1-Carbonyl Intermediate: This step involves the reaction of piperidine with a carbonylating agent under controlled conditions.
Sulfonylation of Thiophene: Thiophene is sulfonylated using a sulfonyl chloride in the presence of a base.
Coupling Reaction: The piperidine-1-carbonyl intermediate is then coupled with the sulfonylated thiophene under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Both the piperidine and thiophene rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: Its unique structure allows it to participate in various chemical interactions, contributing to the properties of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-CARBONYL)PIPERIDINE: Similar structure but with a carbonyl group instead of a sulfonyl group.
3-(PIPERIDINE-1-CARBONYL)-1-(FURAN-2-SULFONYL)PIPERIDINE: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE is unique due to the presence of both piperidine and thiophene rings, along with the sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
piperidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(16-8-2-1-3-9-16)13-6-4-10-17(12-13)22(19,20)14-7-5-11-21-14/h5,7,11,13H,1-4,6,8-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIQQIWYVQOQPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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